molecular formula C10H7F3N2O2 B3219733 methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1190320-28-5

methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B3219733
CAS No.: 1190320-28-5
M. Wt: 244.17 g/mol
InChI Key: OALMMOBEQFLJCH-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 1190320-28-5) is a high-value chemical building block specifically designed for advanced research and development. This specialized compound belongs to the 7-azaindole (pyrrolopyridine) family, a privileged scaffold in medicinal chemistry and drug discovery. Its molecular structure, which features a pyrrolo[3,2-b]pyridine core, a synthetically versatile methyl ester group, and a metabolically stable trifluoromethyl group, makes it an ideal precursor for constructing novel molecules . Researchers utilize this compound as a key heterocyclic building block in various discovery pipelines, particularly in the synthesis of potential pharmaceutical candidates. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, improved membrane permeability, and increased binding affinity in target molecules. The methyl ester functionality provides a handle for further synthetic manipulation, such as hydrolysis to carboxylic acids or amide coupling reactions, allowing for the creation of diverse compound libraries. This compound is offered with a high purity level, typically not less than 98%, ensuring consistency and reliability in experimental results . Intended Use & Disclaimer: This product is strictly for research and development purposes in a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes all responsibility for confirming product identity, suitability, and purity for their specific application.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)5-4-14-6-2-3-7(10(11,12)13)15-8(5)6/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALMMOBEQFLJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique electronic and steric properties to the resulting compounds.

Biology: In biological research, methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products.

Mechanism of Action

The mechanism by which methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolopyridine core can provide structural stability.

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : Predicted at 1.466 g/cm³ .
  • Boiling Point : Estimated at 328.5°C .
  • pKa : Calculated as 12.02 , indicating moderate basicity at physiological pH .

Comparison with Structural Analogs

Positional Isomers in the Pyrrolo[3,2-b]pyridine Series

Compound Name CAS No. Substituents Molecular Weight Key Differences
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate 872355-63-0 -COOCH₃ at C5 244.17 Ester position alters electronic distribution; reduced steric hindrance at C3 .
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate 808137-94-2 -COOCH₃ at C3 (different ring fusion) 206.18 Pyrrolo[2,3-b]pyridine core shifts nitrogen positions, affecting hydrogen-bonding potential .

Impact of Substituent Position :

  • C3 vs. C5 Ester : The C3 ester in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to C5-substituted analogs .
  • Ring Fusion : Pyrrolo[3,2-b]pyridine (target) vs. pyrrolo[2,3-b]pyridine alters nitrogen placement, influencing basicity and binding to enzymes like kinases .

Trifluoromethyl-Substituted Analogs

Compound Name CAS No. Core Structure Substituents Molecular Weight
Methyl 5-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate 648859-81-8 Thieno[3,2-b]pyridine -CF₃ at C7, -Cl at C5 295.67
5-(Trifluoromethyl)-4-azaindole-3-carboxylic acid methyl ester 1190320-28-5 Pyrrolo[3,2-b]pyridine (4-azaindole) -CF₃ at C5 244.17

Key Observations :

  • Thiophene vs. Pyrrole Core: The thieno[3,2-b]pyridine analog (CAS 648859-81-8) replaces a pyrrole ring with thiophene, introducing sulfur. This increases electrophilicity and may enhance metabolic stability due to reduced oxidative susceptibility .

Functional Group Modifications

Compound Name CAS No. Substituents Molecular Weight Key Properties
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide - -NH₂, -Ph at C5 314.34 Amide group improves solubility but reduces logP (~1.2) .
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate - -Br at C6 285.11 Bromine increases molecular weight and polar surface area, affecting bioavailability .

Impact of Functional Groups :

  • Amide vs. Ester : Amide-containing analogs (e.g., nicotinamide derivatives) exhibit higher hydrogen-bonding capacity, favoring target engagement in hydrophilic binding pockets .
  • Halogenation : Bromine substitution (e.g., C6-Br) enhances halogen bonding but may introduce toxicity risks .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 230.14 g/mol
  • CAS Number : 920979-05-1
  • Purity : Typically ≥ 95%

This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its structural similarity to other pyrrolo[3,2-b]pyridine derivatives, which have been shown to exhibit various pharmacological effects. The presence of the trifluoromethyl group enhances the interaction with biological targets, potentially increasing potency and selectivity.

Biological Activity Overview

Research has indicated that pyrrolo[3,2-b]pyridine derivatives exhibit a wide range of biological activities:

  • Antitumor Activity : Compounds in this class have demonstrated significant inhibitory effects on cancer cell proliferation. For instance, derivatives targeting fibroblast growth factor receptors (FGFR) have shown promising results in inhibiting breast cancer cell lines .
  • Antiviral and Antimicrobial Properties : Some studies suggest that these compounds may possess antiviral activity against specific viral strains and antimicrobial properties against various pathogens .
  • Neurological Effects : Pyrrolo[3,2-b]pyridine derivatives have been investigated for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • FGFR Inhibition :
    • A study reported the synthesis of pyrrolo[3,2-b]pyridine derivatives with potent FGFR inhibitory activity. Compound 4h exhibited IC₅₀ values of 7 nM for FGFR1, indicating strong potential for cancer therapy .
  • Antiviral Activity :
    • Research into pyrrolo[3,4-c]pyridine derivatives revealed their effectiveness against viral infections. Compounds were evaluated for their ability to inhibit viral replication with promising results .
  • Analgesic Effects :
    • Some derivatives have been studied for their analgesic properties, showing effectiveness in pain models. The structure-activity relationship indicates that modifications can enhance analgesic potency .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC₅₀/EffectivenessReference
FGFR InhibitionCompound 4h7 nM (FGFR1)
Antiviral ActivityPyrrolo[3,4-c]pyridinesVariable (specific strains)
Analgesic EffectsVarious derivativesSignificant in pain models
AntimicrobialPyrrolo derivativesEffective against pathogens

Q & A

Q. What are the common synthetic routes for methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate?

The synthesis typically involves:

  • Palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group at the 5-position, as seen in analogous pyrrolopyridine derivatives (e.g., Suzuki-Miyaura coupling with boronic acids) .
  • Esterification of the carboxylic acid precursor using methyl halides or dimethyl sulfate under basic conditions .
  • Regioselective functionalization of the pyrrolo[3,2-b]pyridine core, guided by protecting group strategies to avoid side reactions at reactive N-H sites .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and trifluoromethyl integration (e.g., δ ~110–120 ppm for CF3_3 in 19^19F NMR) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline), resolving ambiguities in regiochemistry or hydrogen bonding patterns .
  • HPLC with UV/Vis detection to assess purity (>95% for most research-grade batches) .

Q. What functional groups dominate its reactivity?

The compound exhibits:

  • Electrophilic aromatic substitution (EAS) susceptibility at the pyrrole ring due to electron-rich regions .
  • Ester hydrolysis under acidic/basic conditions to yield the carboxylic acid derivative .
  • N-H deprotonation (pKa ~8–10) for alkylation or coordination chemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

Methodological approaches include:

  • Systematic substitution : Modifying the trifluoromethyl group, ester moiety, or pyrrolopyridine core to evaluate effects on target binding (e.g., kinase inhibition) .
  • Bioisosteric replacements : Swapping the ester with amides or ketones to modulate lipophilicity and metabolic stability .
  • Pharmacokinetic profiling : Measuring logP, plasma stability, and CYP450 interactions to prioritize analogs .

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

Critical factors:

  • Catalyst screening : Testing Pd(PPh3_3)4_4, PdCl2_2(dppf), or Buchwald-Hartwig catalysts for coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) for solubility vs. toluene/EtOH for Suzuki reactions .
  • Design of Experiments (DoE) : Statistical modeling to balance temperature, stoichiometry, and reaction time .

Q. How can computational methods predict the compound’s binding modes with biological targets?

  • Molecular docking (AutoDock, Glide) to screen against protein databases (e.g., kinases) .
  • Density Functional Theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
  • MD simulations to assess stability of ligand-target complexes over nanosecond timescales .

Q. What are the challenges in handling its stability under physiological conditions?

Mitigation strategies include:

  • pH-controlled storage (pH 6–7) to prevent ester hydrolysis .
  • Lyophilization for long-term stability in aqueous buffers .
  • Light-sensitive packaging to avoid photodegradation of the pyrrolopyridine core .

Q. How are contradictions in spectroscopic data resolved (e.g., ambiguous NOE signals)?

  • 2D NMR techniques (HSQC, HMBC) to assign coupling patterns and confirm regiochemistry .
  • Isotopic labeling (e.g., 2^2H or 13^13C-enriched analogs) to trace reaction pathways .
  • Comparative analysis with structurally validated analogs in public databases (e.g., PubChem, CAS) .

Data Analysis & Experimental Design

Q. How to address low reproducibility in trifluoromethylation reactions?

  • Control moisture levels : Use anhydrous solvents and glovebox conditions to prevent CF3_3 group hydrolysis .
  • Monitor catalyst loading : Excess Pd can lead to side products; track via ICP-MS .
  • In-line analytics (ReactIR, HPLC-MS) for real-time reaction monitoring .

Q. What statistical methods analyze biological activity data (e.g., IC50_{50} variability)?

  • ANOVA to assess significance across triplicate assays .
  • Hill slope analysis for cooperative vs. non-cooperative binding mechanisms .
  • QSAR models correlating substituent electronic parameters (Hammett σ) with potency .

Q. How to validate the compound’s selectivity in multi-target assays?

  • Counter-screening against related enzymes (e.g., kinase panels) .
  • CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
  • SPR (Surface Plasmon Resonance) for kinetic binding studies (kon_{on}/koff_{off}) .

Advanced Synthetic Challenges

Q. What strategies improve regioselectivity in N-functionalization?

  • Protecting group tactics : Use Boc or SEM groups to block reactive N-H sites during alkylation .
  • Directed ortho-metalation : Employ directing groups (e.g., pyridine N-oxide) for precise C-H activation .

Q. How to resolve conflicting X-ray vs. NMR structural data?

  • Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized geometries .
  • Dynamic NMR to detect conformational flexibility in solution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
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